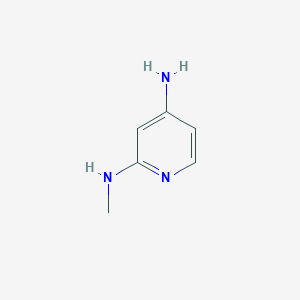
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-93-5 . It has a molecular weight of 241.72 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is C12H16ClNO3. The InChI Code is 1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 257.71 g/mol. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have.Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
The synthesis and photophysical properties of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have been explored in various studies. For example, research on S, N, and Se-modified methyl salicylate derivatives, including structures similar to Methyl 4-(3-pyrrolidinyloxy)benzoate, indicates the potential of these compounds in photophysical applications due to their unique absorption and emission spectra. These properties are attributed to the specific substituent moieties and their effects on the photophysical behavior of the compounds, offering insights into the design of new materials with desired optical features (Yoon et al., 2019).
Electrochromic Properties and Polymer Synthesis
The electrochromic properties and polymer synthesis applications of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have also been studied. A derivative involving pyrrole and Methyl Red azo dye demonstrated enhanced electrochromic properties compared to polypyrrole films, indicating potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).
Supramolecular Liquid Crystals
Research into the interactions between non-mesomorphic compounds, including derivatives similar to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, has led to the formation of supramolecular liquid crystal phases. These phases are induced by intermolecular hydrogen bonding, with the extent and stability of the liquid crystal phases influenced by different substituents. This work contributes to the understanding of supramolecular chemistry and the development of novel liquid crystal materials (Naoum et al., 2010).
Antimicrobial Evaluation
In the field of antimicrobial research, substituted pyridyl benzoates, structurally related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and evaluated for their antibacterial activity. Certain derivatives have shown promising activity against gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).
Advanced Polymer Materials
The synthesis and properties of hyperbranched aromatic polyamides, incorporating structures akin to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been explored. These studies provide valuable insights into the design and development of advanced polymer materials with potential applications in various fields, including coatings, adhesives, and high-performance composites (Yang et al., 1999).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXKAWLTIIZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
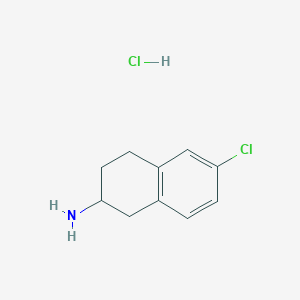
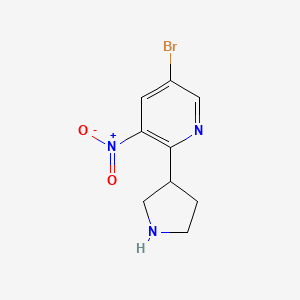
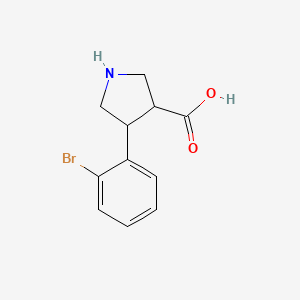


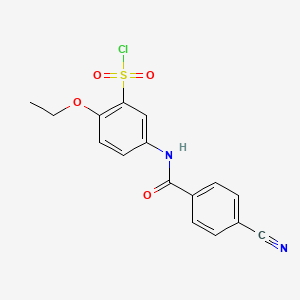
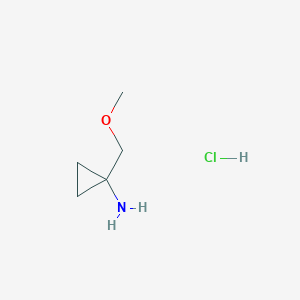
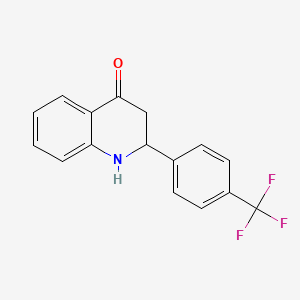
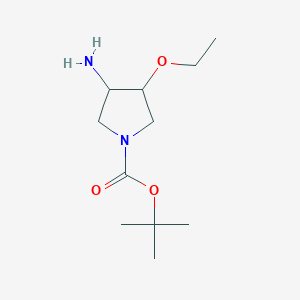
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

